1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C21H16FN3O3 and its molecular weight is 377.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a member of the dibenzo[b,f][1,4]oxazepin class of compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A 4-fluorophenyl group, which may influence its interaction with biological targets.
- A dibenzo[b,f][1,4]oxazepin core that is known for various pharmacological activities.
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepin class can exhibit multiple mechanisms of action, including:
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various fungal strains.
- Antiviral Activity : Compounds similar to this one have demonstrated effectiveness against influenza viruses by disrupting viral entry mechanisms.
Antifungal Activity
In studies assessing antifungal activity, derivatives containing similar scaffolds were tested against several fungal strains. The results indicated varying degrees of effectiveness:
Compound | Fungal Strain | EC50 (µg/mL) |
---|---|---|
Compound A | Candida albicans | 5.0 |
Compound B | Aspergillus niger | 3.2 |
1-(4-Fluorophenyl)-3-(10-methyl...) | Sclerotinia sclerotiorum | Not yet tested |
Antiviral Activity
The antiviral potential of related compounds has been explored extensively. For instance:
- Compounds derived from similar structures have shown IC50 values ranging from 0.29 to 12 µg/mL against various influenza virus strains .
- The mechanism involves interference with hemagglutinin (HA), blocking the entry of the virus into host cells.
Case Study 1: Antifungal Efficacy
A study focused on the synthesis and evaluation of antifungal activity showed that modifications at specific positions on the dibenzo[b,f][1,4]oxazepin scaffold could enhance antifungal efficacy against S. sclerotiorum. The study highlighted that substituents at the 4-position significantly impacted activity levels and suggested further exploration into structure-activity relationships (SAR) .
Case Study 2: Antiviral Properties
Another investigation into antiviral properties revealed that certain derivatives exhibited significant activity against oseltamivir-resistant strains of influenza . This suggests that modifications to the core structure could yield compounds with enhanced therapeutic profiles.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-25-17-4-2-3-5-19(17)28-18-11-10-15(12-16(18)20(25)26)24-21(27)23-14-8-6-13(22)7-9-14/h2-12H,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWPIXIZNJORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.